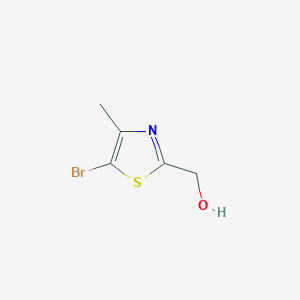
5-Iodo-1,2-benzothiazole
Descripción general
Descripción
5-Iodo-1,2-benzothiazole is a heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms within its structure This compound is notable for its iodine substitution at the 5th position of the benzothiazole ring, which imparts unique chemical and physical properties
Mecanismo De Acción
Target of Action
5-Iodo-1,2-benzothiazole is a derivative of benzothiazole, a class of compounds known for their broad spectrum of biological activities . Benzothiazole derivatives have been found to exhibit anti-tubercular properties, with potent inhibitory effects against M. tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, such as dpre1, and inhibit their function . This interaction disrupts the normal functioning of the target, leading to changes in the biochemical processes of the organism.
Biochemical Pathways
The inhibition of DprE1 by benzothiazole derivatives disrupts the biosynthesis of arabinogalactan . This leads to a deficiency in the mycobacterial cell wall, affecting the survival and proliferation of the bacteria . The downstream effects of this disruption can include impaired bacterial growth and increased susceptibility to other anti-tubercular drugs .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of DprE1 and the subsequent disruption of arabinogalactan biosynthesis . This can lead to impaired bacterial growth and potentially, bacterial death .
Análisis Bioquímico
Biochemical Properties
5-Iodo-1,2-benzothiazole has been found to interact with various biomolecules. For instance, benzothiazole derivatives have been shown to inhibit BCL-2, a protein that plays a key role in apoptosis
Cellular Effects
For example, certain benzothiazole derivatives have demonstrated antiviral properties , suggesting that this compound may also influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .
Metabolic Pathways
Benzothiazole derivatives have been shown to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,2-benzothiazole typically involves the iodination of 1,2-benzothiazole. One common method includes the reaction of 1,2-benzothiazole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the iodination process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
5-Iodo-1,2-benzothiazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Comparación Con Compuestos Similares
2-Iodo-1,3-benzothiazole: Similar in structure but with the iodine atom at a different position, leading to distinct chemical properties.
5-Bromo-1,2-benzothiazole: Substitution with bromine instead of iodine, resulting in different reactivity and biological activity.
5-Chloro-1,2-benzothiazole: Chlorine substitution provides unique properties compared to iodine-substituted analogs.
Uniqueness: 5-Iodo-1,2-benzothiazole is unique due to the presence of the iodine atom, which imparts specific electronic and steric effects. These effects can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
5-iodo-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHBDNSAOPGJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-methyl-N-(6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B3217011.png)







![7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B3217073.png)



![5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine](/img/structure/B3217104.png)
![(5S,5aS,8aR,9R)-5-amino-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B3217115.png)
